1-Imidazolidin-2-ylidenepropan-2-one

Description

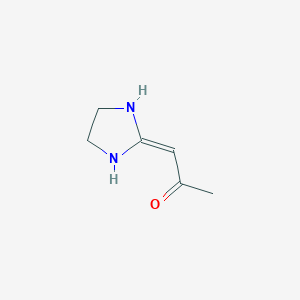

1-Imidazolidin-2-ylidenepropan-2-one is a heterocyclic compound featuring an imidazolidine ring fused with a ketone group (propan-2-one). These compounds are widely utilized in pharmaceuticals, agrochemicals, and industrial chemistry due to their versatile reactivity and hydrogen-bonding capabilities .

Properties

CAS No. |

126978-95-8 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-imidazolidin-2-ylidenepropan-2-one |

InChI |

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |

InChI Key |

VIRIZZIJQDYJRN-UHFFFAOYSA-N |

SMILES |

CC(=O)C=C1NCCN1 |

Canonical SMILES |

CC(=O)C=C1NCCN1 |

Synonyms |

2-Propanone, 1-(2-imidazolidinylidene)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations:

- Hydrophilicity: The target compound’s analog with a hydroxy-allyloxy substituent (CAS 85356-84-9) shares the same XLogP3 (-1.2) as 2-imidazolidinone, indicating high hydrophilicity, likely due to multiple H-bond donors/acceptors .

- Steric Effects: 1,3-Dimethyl-2-imidazolidinone (XLogP3 = -0.4) shows increased lipophilicity compared to unsubstituted 2-imidazolidinone, attributed to methyl groups reducing polarity .

- Ketone vs. Imidazole : 1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one (XLogP3 = 1.5) is significantly more hydrophobic due to its ketone and dimethyl groups, highlighting how substituents modulate solubility .

Reactivity and Functional Groups

- Hydroxy-Allyloxy Derivative (CAS 85356-84-9) : The presence of hydroxyl and allyloxy groups enhances reactivity in nucleophilic substitutions or polymerizations, making it suitable for agrochemical intermediates .

- 2-Imidazolidinone (CAS 120-93-4): The unsubstituted ring and urea-like structure enable participation in hydrogen bonding, favoring applications as a solvent or pharmaceutical precursor .

- Ketone-Containing Analog (CAS 4195-19-1) : The ketone group may undergo condensation reactions, while the imidazole ring offers coordination sites for metal catalysis .

Research Findings and Limitations

- Synthetic Challenges: Substituted imidazolidinones (e.g., CAS 85356-84-9) often require multi-step syntheses, complicating large-scale production .

- Safety Profiles: 2-Imidazolidinone lacks classified hazards, but derivatives with allyl or nitro groups (e.g., CAS 14419-11-5 in ) may pose toxicity risks .

- Data Gaps : Direct studies on this compound are absent in the evidence; inferences are drawn from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.